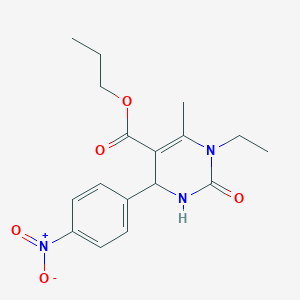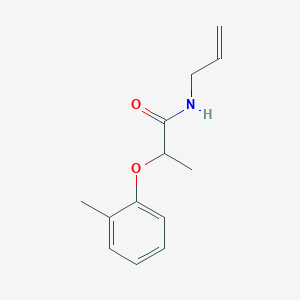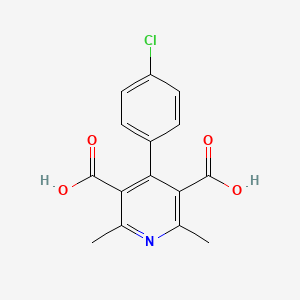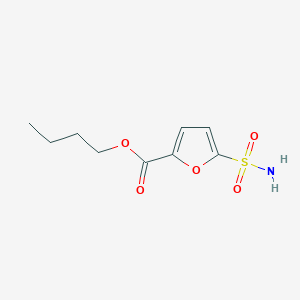![molecular formula C23H18Cl2N2O2 B5193499 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5193499.png)
2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. This immune activation can lead to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells such as macrophages and natural killer cells. It has also been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These effects can lead to the destruction of cancer cells and the inhibition of tumor growth.
実験室実験の利点と制限
One of the main advantages of using 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its ability to enhance the effects of chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy. However, there are also limitations to its use, including the fact that it has not yet been approved for clinical use in humans and that its exact mechanism of action is not fully understood.
将来の方向性
There are many potential future directions for research on 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. One area of interest is the development of new combination therapies that include 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. Another area of interest is the investigation of 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide's potential use in other diseases besides cancer, such as autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide and to identify potential biomarkers that could be used to predict patient response to treatment.
合成法
2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is typically synthesized through a multi-step process involving the reaction of various chemical compounds. The exact synthesis method can vary depending on the specific laboratory and equipment used, but typically involves the use of solvents and reagents to facilitate the reaction.
科学的研究の応用
2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, colon, and breast cancer. 2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-12-10-13(2)21-19(11-12)27-23(29-21)15-6-5-9-18(14(15)3)26-22(28)16-7-4-8-17(24)20(16)25/h4-11H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJRWAPSYRPDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)
![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B5193461.png)

![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-bromo-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5193483.png)
![3-[4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]propanamide](/img/structure/B5193484.png)


![2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5193518.png)
![1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5193520.png)